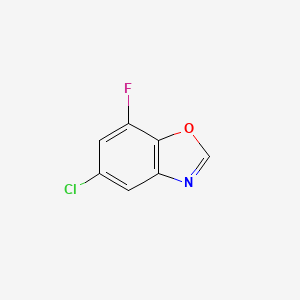
5-Chloro-7-fluoro-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation to form oxazolone derivatives or reduction to form benzoxazoline derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted benzoxazole derivatives.
Oxidation Products: Oxazolone derivatives.
Reduction Products: Benzoxazoline derivatives.
Applications De Recherche Scientifique
5-Chloro-7-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials, including polymers and dyes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-1,3-benzoxazole involves its interaction with various molecular targets, including enzymes and proteins. The compound can inhibit the activity of enzymes such as DNA topoisomerases and protein kinases, which are involved in the regulation of cell growth and proliferation . The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, leading to increased biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-benzoxazole: Lacks the fluorine atom, which may result in different biological activities.
7-Fluoro-1,3-benzoxazole: Lacks the chlorine atom, which may affect its chemical reactivity.
5,7-Dichloro-1,3-benzoxazole: Contains two chlorine atoms, which may enhance its antimicrobial properties.
Uniqueness
5-Chloro-7-fluoro-1,3-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in the benzoxazole ring. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C7H3ClFNO |
|---|---|
Poids moléculaire |
171.55 g/mol |
Nom IUPAC |
5-chloro-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClFNO/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H |
Clé InChI |
DZCBTIMKSOIZRT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N=CO2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)

![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
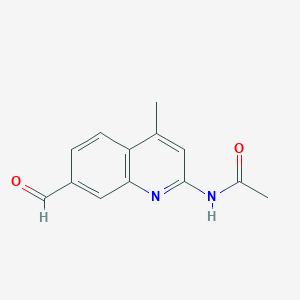
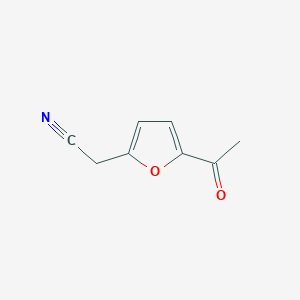


![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)
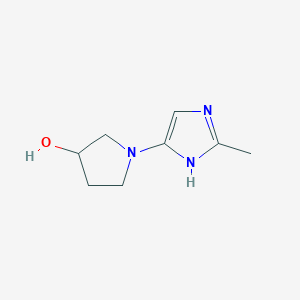
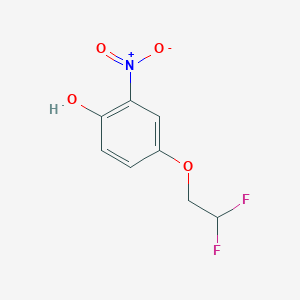
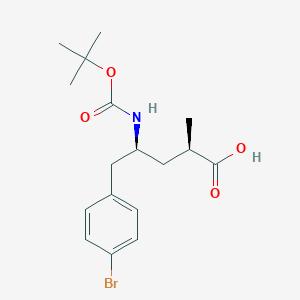
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)

